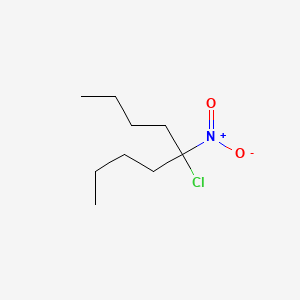![molecular formula C7H9NO6S B14241166 {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid CAS No. 392235-55-1](/img/structure/B14241166.png)
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a carboxyamino group, an oxobutanoyl group, and a sulfanyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxobutanoyl group: This can be achieved through the oxidation of a suitable precursor, such as a butanol derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the carboxyamino group: This step involves the reaction of the oxobutanoyl intermediate with an amine source, such as ammonia or an amine derivative, under controlled conditions.
Attachment of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxobutanoyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydrogen sulfide, thiol derivatives.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of {[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the carboxyamino group may interact with active sites of enzymes, while the sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}propanoic acid: Similar structure but with a propanoic acid backbone.
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}butanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness
{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxyamino and sulfanyl groups allows for diverse interactions with biological molecules, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
392235-55-1 |
|---|---|
Molecular Formula |
C7H9NO6S |
Molecular Weight |
235.22 g/mol |
IUPAC Name |
2-[(3R)-3-(carboxyamino)-2-oxobutanoyl]sulfanylacetic acid |
InChI |
InChI=1S/C7H9NO6S/c1-3(8-7(13)14)5(11)6(12)15-2-4(9)10/h3,8H,2H2,1H3,(H,9,10)(H,13,14)/t3-/m1/s1 |
InChI Key |
GQBLAAJUVUGETB-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C(=O)C(=O)SCC(=O)O)NC(=O)O |
Canonical SMILES |
CC(C(=O)C(=O)SCC(=O)O)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
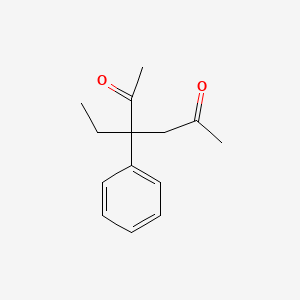
![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)
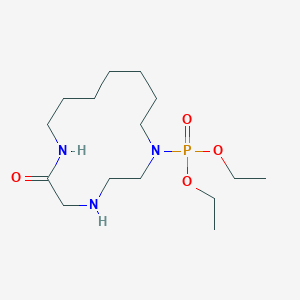
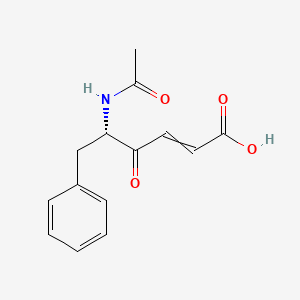
![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
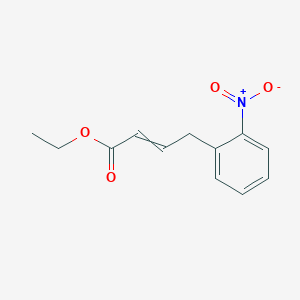

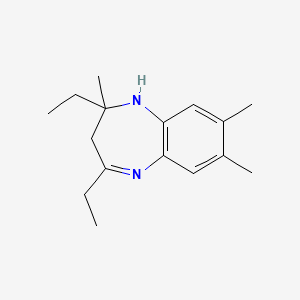
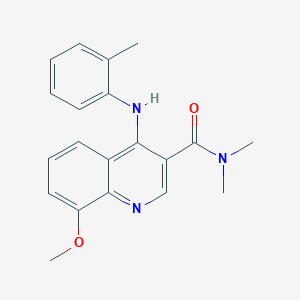
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
